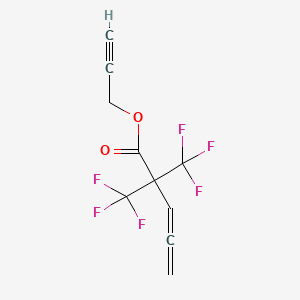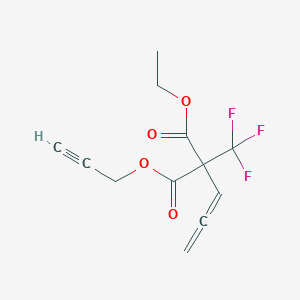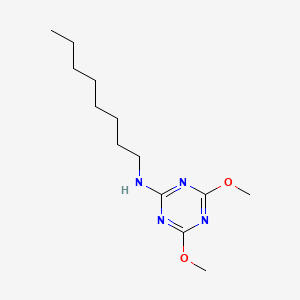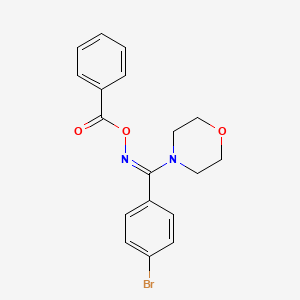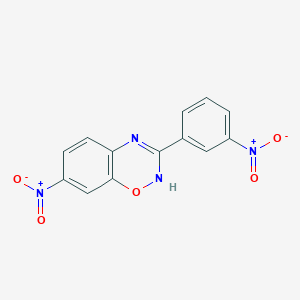
3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Übersicht
Beschreibung
3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFP is a fluorinated derivative of ethyl cinnamate, which is commonly used in the fragrance and flavor industry. TFP has been shown to have a variety of potential applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its reaction with ROS, which leads to the formation of a fluorescent product. This reaction is highly specific, as 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate does not react with other molecules in the cell. The fluorescent signal produced by 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be used to monitor changes in ROS levels in real-time, providing valuable insights into cellular processes.
Biochemical and Physiological Effects
3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been shown to have minimal toxicity and does not appear to have any significant effects on cellular metabolism or physiology. This makes it an ideal candidate for use as a fluorescent probe in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is its high selectivity for ROS, which allows for precise monitoring of these molecules in living cells. Additionally, 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is its relatively low quantum yield, which can make it difficult to detect at low concentrations.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate. One area of interest is the development of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate-based probes for other reactive molecules, such as nitrogen species or reactive sulfur species. Additionally, 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate could be used in combination with other fluorescent probes to monitor multiple cellular processes simultaneously. Finally, 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate could be used in drug discovery to identify compounds that modulate ROS levels in cells.
Wissenschaftliche Forschungsanwendungen
3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that are involved in a variety of physiological processes, but can also cause damage to cells and tissues if their levels become too high. 3-phenyl-2-propen-1-yl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or other imaging techniques.
Eigenschaften
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O2/c14-12(15,16)10(13(17,18)19)11(20)21-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSFRXYMRRNPQX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)C(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-phenylprop-2-enyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3829665.png)
![2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B3829670.png)

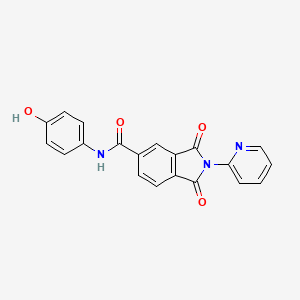

![4-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829716.png)
![5-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829722.png)
![2-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B3829725.png)

